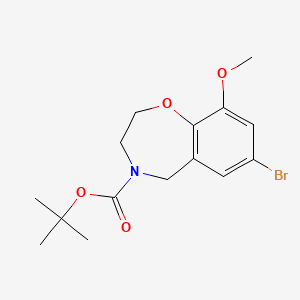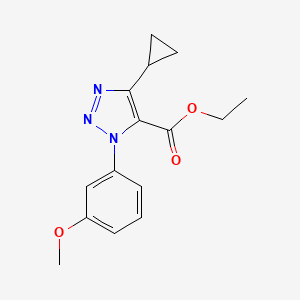
Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods: The compound is synthesized using "click chemistry," an efficient route involving organic azides and terminal alkynes, leading to fully substituted 1,2,3-triazoles (Chen, Liu, & Chen, 2010).
- Crystal Structures: Detailed studies on crystal structures of similar compounds, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, have been reported, providing insights into molecular geometry and electron density distribution (Boechat et al., 2016).
Biological Activities
- Antimicrobial Properties: Certain compounds synthesized via cyclopropanation, involving similar chemical structures, have shown significant antimicrobial activities, indicating the potential of such compounds in pharmacological applications (Raghavendra et al., 2016).
- Antioxidant Activities: Triazole derivatives, closely related to the compound , have been synthesized and evaluated for their antioxidant properties, which could be relevant in various biological contexts (Ahmed et al., 2020).
Molecular Interactions and Docking Studies
- Hirshfeld Surface Analysis: This technique has been applied to similar compounds to understand molecular interactions, which is critical in drug design and material science (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Potential Pharmaceutical Applications
- Drug Metabolites: Studies have been conducted on metabolites of related compounds, providing insights into potential pharmaceutical applications and metabolic pathways (Baba et al., 1998).
properties
IUPAC Name |
ethyl 5-cyclopropyl-3-(3-methoxyphenyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-15(19)14-13(10-7-8-10)16-17-18(14)11-5-4-6-12(9-11)20-2/h4-6,9-10H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGDQSGNNOARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NN1C2=CC(=CC=C2)OC)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



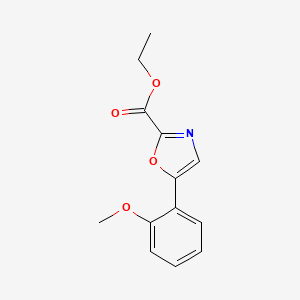

![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
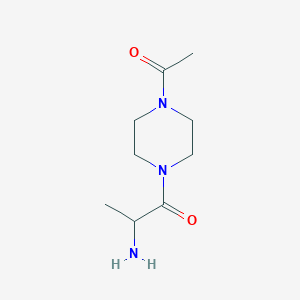


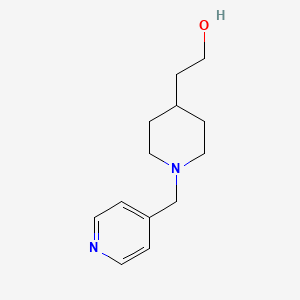
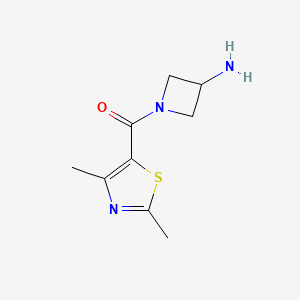
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)
